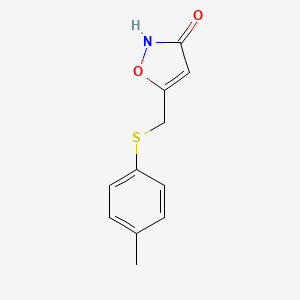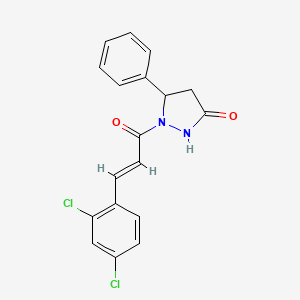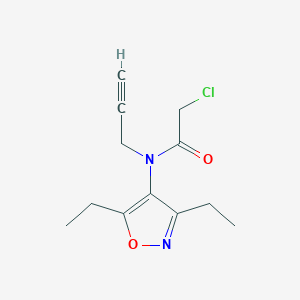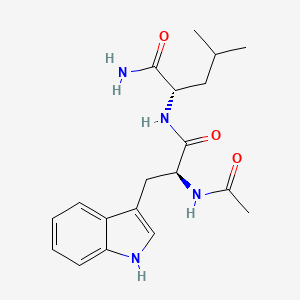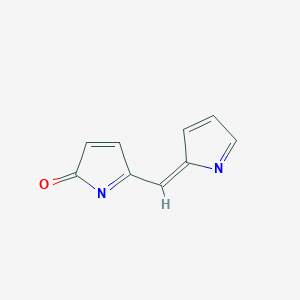
5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-one is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-one typically involves the condensation of pyrrole derivatives under specific conditions. One common method involves the reaction of pyrrole with aldehydes or ketones in the presence of a catalyst. The reaction conditions often include:
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like zinc chloride.
Solvent: Solvents like ethanol or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the electron-rich pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of halogenated pyrrole derivatives.
Aplicaciones Científicas De Investigación
5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-one involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, affecting their function and activity. The specific pathways involved depend on the context of its application, such as its role in biological systems or industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2H-Pyrrol-2-ylidene)methyl)-1H-pyrrole
- 3,5-Dimethyl-2H-pyrrol-2-ylidene derivatives
- Difluoro{2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-N)methyl]-3,5-dimethyl-1H-pyrrolato-N}boron
Uniqueness
5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C9H6N2O |
|---|---|
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
5-[(E)-pyrrol-2-ylidenemethyl]pyrrol-2-one |
InChI |
InChI=1S/C9H6N2O/c12-9-4-3-8(11-9)6-7-2-1-5-10-7/h1-6H/b7-6+ |
Clave InChI |
ONFYCCVRHMDHCY-VOTSOKGWSA-N |
SMILES isomérico |
C1=C/C(=C\C2=NC(=O)C=C2)/N=C1 |
SMILES canónico |
C1=CC(=CC2=NC(=O)C=C2)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


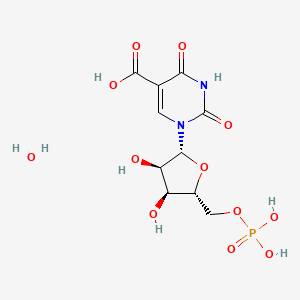
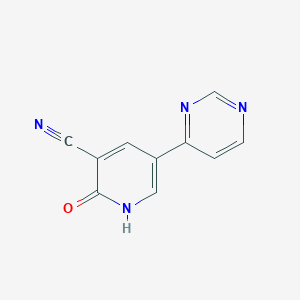

![N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide](/img/structure/B12905072.png)
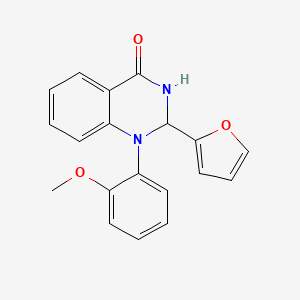
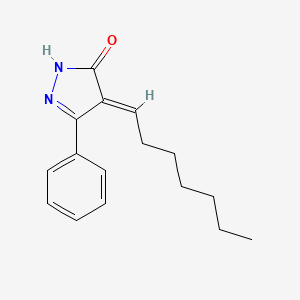
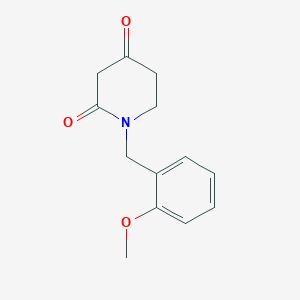
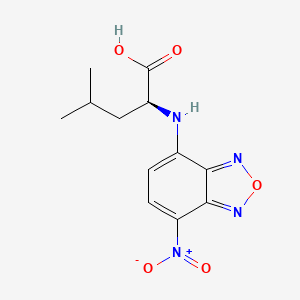
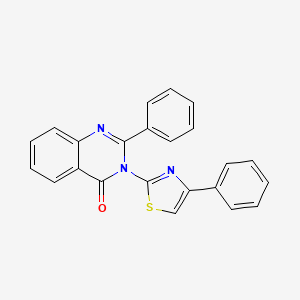
![4-Chloro-5-({[(3,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905102.png)
